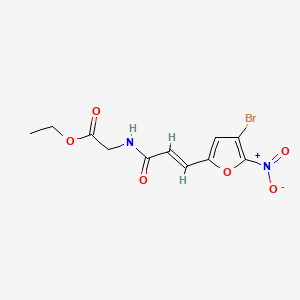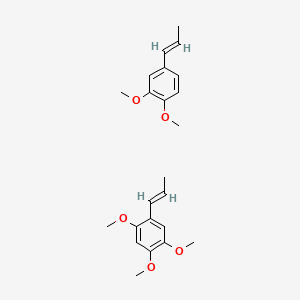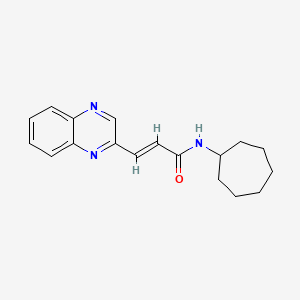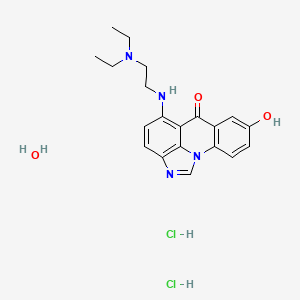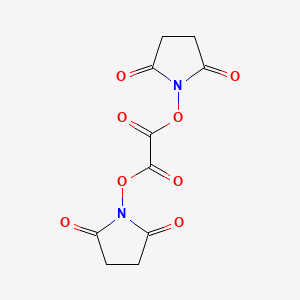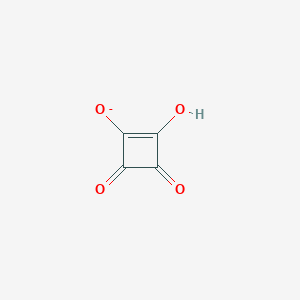![molecular formula C41H70O13 B1233802 (4E,18E)-11,12,13,14,16,17,27a-heptahydroxy-6'-(2-hydroxybutyl)-2,2,11,15,17,28-hexamethyl-2,3,3',3a,4',5',6,6',7,8,9,10,11,12,13,14,15,16,17,22,23,26,27,27a-tetracosahydro-20H-spiro[22,26-methanofuro[2,3-h][1,5]dioxacyclohexacosine-24,2'-pyran]-20-one CAS No. 152986-47-5](/img/structure/B1233802.png)
(4E,18E)-11,12,13,14,16,17,27a-heptahydroxy-6'-(2-hydroxybutyl)-2,2,11,15,17,28-hexamethyl-2,3,3',3a,4',5',6,6',7,8,9,10,11,12,13,14,15,16,17,22,23,26,27,27a-tetracosahydro-20H-spiro[22,26-methanofuro[2,3-h][1,5]dioxacyclohexacosine-24,2'-pyran]-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
NK154183A is a 24-membered macrolide antibiotic isolated from the fermentation broth of Streptomyces sp.NK154183. It exhibits antifungal and antitumour activity against the human colon adenocarcinoma. It has a role as a metabolite, an antineoplastic agent and an antifungal agent. It is a macrolide antibiotic, a secondary alcohol, a tertiary alcohol, a cyclic hemiketal and a spiroketal.
Scientific Research Applications
Asymmetric Synthesis Applications
The compound has been studied in the context of asymmetric synthesis. For instance, Meilert, Pettit, and Vogel (2004) explored its use in non-iterative asymmetric synthesis of C15 polyketide spiroketals. They found that under specific conditions, the compound yielded a single spiroketal with both O-atoms at the spiro center in equatorial positions due to its tricyclic nature. This research highlights its potential utility in the field of organic synthesis, particularly in the formation of spiroketals with specific stereochemical configurations (Meilert, Pettit, & Vogel, 2004).
Potential in Cancer Research
Another significant area of application is in cancer research. The same study by Meilert et al. (2004) also investigated the compound's cytotoxicity toward various cancer cell lines. They found that only a racemic form of one of the compound's derivatives showed evidence of cancer-cell-growth inhibition. This suggests a potential role for the compound or its derivatives in cancer therapy, particularly in the development of new cytotoxic agents (Meilert, Pettit, & Vogel, 2004).
Synthesis of Spirocyclic Compounds
The compound is also significant in the synthesis of spirocyclic compounds. Saalfrank et al. (1990) demonstrated its utility in the synthesis of spiro[2S]octenes and spiro[3S]nonenes, which are precursors to 2-pyrones, a class of compounds with various applications in organic chemistry. This study indicates the compound's versatility in synthesizing complex organic structures, making it valuable for research in organic chemistry and materials science (Saalfrank et al., 1990).
Catalysis Research
Research into catalysis has also involved this compound. Reddy, Jalal, and Singarapu (2014) used it in a novel InCl3 catalyzed Prins bicyclization strategy for synthesizing tetrahydro-3H-spiro[benzo[b][1,4]dioxine-2,4′-pyran] and hexahydrospiro[benzo[b][1,4]oxazine-2,4′-pyran] derivatives. This study illustrates the compound's role in catalysis, potentially leading to more efficient and selective synthesis methods in organic chemistry (Reddy, Jalal, & Singarapu, 2014).
Properties
CAS No. |
152986-47-5 |
|---|---|
Molecular Formula |
C41H70O13 |
Molecular Weight |
771 g/mol |
IUPAC Name |
(8E,22E)-3,15,16,17,18,20,21-heptahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one |
InChI |
InChI=1S/C41H70O13/c1-8-28(42)21-29-16-14-19-40(52-29)23-30-25(2)31(53-40)24-41(50)27(22-37(4,5)54-41)15-12-10-9-11-13-18-38(6,48)36(47)34(45)33(44)26(3)35(46)39(7,49)20-17-32(43)51-30/h12,15,17,20,25-31,33-36,42,44-50H,8-11,13-14,16,18-19,21-24H2,1-7H3/b15-12+,20-17+ |
InChI Key |
ZACXIZMUUXGJHL-QTBZMJKBSA-N |
Isomeric SMILES |
CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)/C=C/CCCCCC(C(C(C(C(C(C(/C=C/C(=O)O3)(C)O)O)C)O)O)O)(C)O)O)C)O |
SMILES |
CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)C=CCCCCCC(C(C(C(C(C(C(C=CC(=O)O3)(C)O)O)C)O)O)O)(C)O)O)C)O |
Canonical SMILES |
CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)C=CCCCCCC(C(C(C(C(C(C(C=CC(=O)O3)(C)O)O)C)O)O)O)(C)O)O)C)O |
Synonyms |
NK 154183A NK-154183A NK154183A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


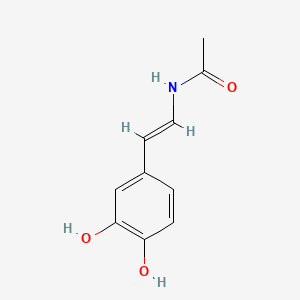
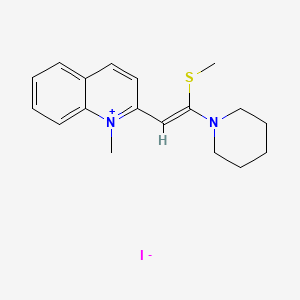
![3-[(2Z,6Z,10Z,14Z,18Z)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-hydroxy-5-methoxybenzoic acid](/img/structure/B1233726.png)

![magnesium;[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1233728.png)
